1-(4-Fluorosulfonyloxyphenyl)imidazole
Description
Significance of Imidazole (B134444) Scaffolds in Modern Organic Synthesis and Chemical Biology Research
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in the fields of organic synthesis and chemical biology. nih.govnih.gov Its prevalence in nature, most notably in the amino acid histidine and the neurotransmitter histamine, underscores its fundamental role in biological processes. researchgate.net This biological significance has inspired chemists to incorporate the imidazole scaffold into a vast array of therapeutic agents, where it can engage in critical binding interactions with biological targets such as enzymes and receptors. eurekaselect.combenthamdirect.com
In organic synthesis, imidazole derivatives are valued for their versatility. The two nitrogen atoms provide sites for substitution and coordination to metal catalysts, making them useful as ligands and catalysts themselves. acs.org The imidazole ring can also act as a stable platform for the construction of more complex molecular frameworks. The diverse biological activities exhibited by imidazole-containing compounds, including antifungal, antibacterial, anticancer, and anti-inflammatory properties, continue to drive research into new synthetic methodologies for their preparation and functionalization. cdnsciencepub.comresearchgate.net
Role of Sulfonate Esters as Key Reactive Intermediates and Leaving Groups in Synthetic Transformations
Sulfonate esters, such as tosylates, mesylates, and the related fluorosulfates, are integral to modern organic synthesis due to their exceptional ability to function as leaving groups. periodicchemistry.com The hydroxyl group of an alcohol is a poor leaving group in nucleophilic substitution and elimination reactions. However, its conversion to a sulfonate ester transforms it into an excellent leaving group, a sulfonate anion, which is stabilized by resonance. periodicchemistry.com This transformation is a fundamental strategy for activating alcohols for a wide range of synthetic transformations. researchgate.net
Aryl sulfonate esters are particularly important intermediates. They can participate in a variety of cross-coupling reactions, serving as alternatives to aryl halides for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net This reactivity has made them valuable tools in the synthesis of complex organic molecules, including pharmaceuticals and materials. The stability and reactivity of sulfonate esters can be tuned by the nature of the substituents on the sulfur atom, allowing for a high degree of control in synthetic design.
Contextualization of 1-(4-Fluorosulfonyloxyphenyl)imidazole in Contemporary Chemical Research
The structure of this compound positions it at the intersection of several key areas of contemporary chemical research. The 1-phenylimidazole (B1212854) core provides a well-established pharmacophore with a rich history in medicinal chemistry. nih.gov The fluorosulfonyloxy (fluorosulfate) group, on the other hand, is a more recently appreciated functional group with unique reactivity, particularly in the realm of chemical biology. claremont.edu
Aryl fluorosulfates have emerged as powerful tools for the covalent modification of proteins. acs.org Unlike more traditional electrophiles, the fluorosulfate (B1228806) group can react with a broader range of nucleophilic amino acid residues, including tyrosine, serine, lysine, and histidine, often with a high degree of context-dependent selectivity. mdpi.com This reactivity has been harnessed to develop chemical probes for identifying and studying the function of proteins in complex biological systems, a field known as chemical proteomics. researchgate.net
Given this, this compound can be conceptualized as a potential covalent chemical probe. The phenylimidazole moiety could serve as a recognition element, directing the molecule to specific protein binding sites, whereupon the fluorosulfate group could react with a nearby nucleophilic residue to form a stable covalent bond. This would enable researchers to identify new drug targets and to study the function of proteins in their native environment.
Research Aims and Scope of Investigation
While specific experimental data for this compound is scarce, its structure suggests several promising avenues for future research. A primary research aim would be the development of an efficient and scalable synthesis of the compound. This would likely involve the coupling of imidazole with a suitable 4-hydroxyphenyl precursor, followed by sulfonylation to install the fluorosulfate group.
A second major research direction would be the investigation of its reactivity profile. This would involve studying its stability under various conditions and its reactivity towards a panel of biologically relevant nucleophiles. Of particular interest would be its potential to selectively modify specific amino acid residues in peptides and proteins.
Finally, the application of this compound as a chemical probe in chemical biology would be a key area of investigation. This could involve using the compound in cell-based or in vitro experiments to identify its protein targets. Such studies could reveal new insights into cellular signaling pathways and could potentially identify new targets for drug discovery.
Interactive Data Table: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| Imidazole | C₃H₄N₂ | 68.08 | -0.08 |
| 1-Phenylimidazole | C₉H₈N₂ | 144.17 | 1.58 |
| Phenol (B47542) | C₆H₆O | 94.11 | 1.46 |
| Phenyl methanesulfonate | C₇H₈O₃S | 172.20 | 1.31 |
| 1-(4-Fluorophenyl)imidazole | C₉H₇FN₂ | 162.16 | 2.01 |
Note: Data for this compound is not available; properties of related compounds are provided for context. LogP values are estimates.
Interactive Data Table: Reactivity of Functional Groups
| Functional Group | Reactive Towards | Common Reaction Types |
| Imidazole | Electrophiles, Metal ions | Alkylation, Acylation, Coordination |
| Aryl Sulfonate Ester | Nucleophiles | Nucleophilic Aromatic Substitution, Cross-Coupling |
| Fluorosulfate | Nucleophilic Amino Acids (Tyr, Ser, Lys, His) | Covalent Modification (Sulfonylation) |
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorosulfonyloxyphenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O3S/c10-16(13,14)15-9-3-1-8(2-4-9)12-6-5-11-7-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYUJLJVBRIZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2)OS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 1 4 Fluorosulfonyloxyphenyl Imidazole
Reactivity of the Fluorosulfonyloxy Ester Moiety
The fluorosulfonyloxy group (-OSO₂F) is a powerful functional group in organic synthesis, known for its unique reactivity profile that in some ways mirrors and in others diverges from other sulfonate esters like triflates and tosylates. Its presence on the phenyl ring of 1-(4-Fluorosulfonyloxyphenyl)imidazole imparts a range of potential reaction pathways.
Nucleophilic Substitution Reactions at the Sulfonate Ester Carbon
While direct nucleophilic substitution at the sulfonate ester carbon of aryl sulfonates is not as common as at an alkyl sulfonate carbon, the sulfur atom of the fluorosulfonyloxy group is highly electrophilic. This allows for nucleophilic attack at the sulfur center, leading to cleavage of the S-O bond. A notable example of this reactivity is seen in the synthesis of ¹⁸F-labeled aryl fluorosulfates from aryl imidazylate precursors. In a related transformation, aryl imidazole (B134444) sulfonates react with fluoride (B91410) ions to yield the corresponding aryl fluorosulfate (B1228806), demonstrating a nucleophilic substitution pathway at the sulfur atom where the imidazole acts as a leaving group.
Metal-Catalyzed Cross-Coupling Reactions Utilizing the Fluorosulfonyloxy Group as a Leaving Group (e.g., Suzuki-Miyaura, Negishi, Stille Couplings)
Aryl fluorosulfates have emerged as excellent electrophilic partners in a variety of metal-catalyzed cross-coupling reactions, serving as effective and more economical alternatives to aryl triflates. organic-chemistry.org The fluorosulfonyloxy group's high reactivity and selectivity in these transformations make it a valuable tool for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgnih.gov
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or pseudohalide, is readily facilitated with aryl fluorosulfates. These reactions often proceed under mild conditions and can be carried out in environmentally benign solvents like water. tandfonline.comresearchgate.net The reactivity of aryl fluorosulfates in Suzuki-Miyaura couplings has been shown to be superior to other pseudohalides, which is attributed to their increased hydrophilic nature, allowing for better solubility in aqueous media. tandfonline.comcardiff.ac.uk A variety of palladium catalysts can be employed, and the reaction tolerates a wide range of functional groups on both the aryl fluorosulfate and the boronic acid partner. tandfonline.comresearchgate.netclaremont.edu
| Aryl Fluorosulfate | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Coumarin Fluorosulfate | o-Tolylboronic Acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | H₂O | 60 | Excellent |
| Pyridine-2-sulfonyl fluoride (PyFluor) | 2-Thiopheneboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | Modest to Good |
| Various Aryl Fluorosulfates | Aryl Boronic Acids | Pd(OAc)₂ | Et₃N | H₂O | RT | Excellent |
Negishi Coupling: The Negishi coupling, involving the reaction of an organozinc compound with an organic halide or pseudohalide, is another powerful C-C bond-forming reaction where aryl fluorosulfates can be employed. wikipedia.org This reaction is catalyzed by palladium or nickel complexes and is valued for its functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgorganic-chemistry.org While less common in industrial applications due to the sensitivity of organozinc reagents, it remains a valuable tool in total synthesis. wikipedia.org
| Electrophile | Organozinc Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Aryl/Vinyl Halides | Heteroarylzinc Chlorides | Aminobiphenyl Palladacycle | THF | RT | Excellent |
| Aryl Bromides | α-Amino Acid-derived Organozinc Iodides | Pd(OAc)₂/P(o-Tol)₃ | DMF | 50 | Good |
| Aryl Halides | Aryl Zinc Bromides | Ni(acac)₂/PPh₃/(i-Bu)₂AlH | - | - | Good |
Stille Coupling: In the Stille coupling, an organotin compound is coupled with an organic halide or pseudohalide. Aryl sulfonates, including mesylates and tosylates, have been successfully used in Stille reactions, indicating that aryl fluorosulfates are also viable substrates. nih.govwikipedia.org This reaction is known for its versatility and the stability of the organotin reagents, though concerns about tin toxicity exist. libretexts.orgorganic-chemistry.org A range of aryl, vinyl, and heterocyclic stannanes can be used as coupling partners. nih.govlibretexts.org
| Aryl Sulfonate | Organostannane | Catalyst | Additive/Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Aryl Mesylates/Tosylates | Aryl/Heteroarylstannanes | Pd(OAc)₂/XPhos | CsF | t-BuOH | 110 | 51-86 |
| Aryl Fluorosulfonates | Aryl/Vinylstannanes | (PPh₃)₂PdCl₂ | LiCl | DMF | RT | 50-91 |
Radical Reactions and Single-Electron Transfer Processes Involving the Sulfonate Ester
Hydrolysis and Solvolysis Pathways
The hydrolysis of imidazole derivatives can be complex. For instance, the hydrolysis of imidazole-2-ylidenes can lead to either a stable imidazolium-hydroxide or ring-opened products, depending on the water concentration. researchgate.net In the context of this compound, hydrolysis of the fluorosulfonyloxy group would be a competing pathway. While aryl fluorosulfates are generally stable, the presence of the imidazole ring could influence this stability. In some cases, intramolecular inhibition by the imidazole moiety in acid-catalyzed hydrolysis of protected carbohydrates has been observed, suggesting that the imidazole ring can play a role in modulating the rate of hydrolysis of nearby functional groups. organic-chemistry.org
Reactivity of the Imidazole Heterocyclic Ring in the Presence of the Fluorosulfonyloxy-Phenyl Substituent
The imidazole ring is an aromatic heterocycle with a rich and varied reactivity. The nature of the substituent at the N-1 position significantly influences its chemical behavior.
Electrophilic Aromatic Substitution on the Imidazole Ring
Electrophilic aromatic substitution (EAS) on the imidazole ring is a well-established transformation. The presence of an N-aryl substituent, such as the 4-fluorosulfonyloxyphenyl group, will modulate the reactivity of the imidazole ring. Electron-withdrawing groups on the N-aryl substituent generally deactivate the imidazole ring towards electrophilic attack. wikipedia.orgmakingmolecules.comlibretexts.org The fluorosulfonyloxy group is a strong electron-withdrawing group, and thus, it is expected to decrease the nucleophilicity of the imidazole ring in this compound, making electrophilic substitution more challenging compared to N-alkyl or N-phenyl imidazoles.
When electrophilic substitution does occur on N-substituted imidazoles, it is generally directed to the C-5 position, which is the most electron-rich carbon. The C-4 position is less reactive, and the C-2 position is the most acidic but generally the least reactive towards electrophiles. The deactivating effect of the fluorosulfonyloxyphenyl group would likely follow this general trend of positional reactivity, although requiring more forcing conditions for a reaction to proceed.
Nucleophilic Additions and Ring-Opening/Rearrangement Reactions
The imidazole ring in this compound is susceptible to nucleophilic attack, particularly when activated. While direct studies on this specific molecule are not extensively documented, the reactivity can be inferred from the behavior of related imidazole derivatives.
Nucleophilic Additions:
Nucleophilic additions to the imidazole ring typically require activation of the ring, making it more electrophilic. The aza-Michael addition, a conjugate addition of a nucleophile to an electron-deficient alkene, provides a framework for understanding such reactions. researchgate.net In the context of this compound, the electron-withdrawing nature of the 4-fluorosulfonyloxyphenyl group can slightly enhance the electrophilicity of the imidazole ring, but typically, further activation is necessary for nucleophilic addition to occur.
One common strategy for activating imidazoles involves the formation of imidazolium (B1220033) salts. For instance, the reaction of imidazole with esters can be catalyzed by a second molecule of imidazole, suggesting the formation of a tetrahedral addition intermediate. rsc.org This principle can be extended to this compound, where quaternization of one of the nitrogen atoms would significantly increase the ring's susceptibility to nucleophilic attack.
The following table summarizes potential nucleophilic addition reactions based on the known reactivity of related imidazole compounds.
| Reaction Type | Nucleophile | Expected Product | Notes |
| Aza-Michael Addition | Amines, Thiols | β-functionalized imidazole derivative | Requires activation of the imidazole ring. |
| Addition to Activated Imidazolium Salt | Grignard Reagents, Organolithiums | Dihydroimidazole derivative | The imidazolium salt is a key intermediate. |
| Addition-Elimination | Hydroxide, Alkoxides | Ring-opened products or substituted imidazoles | Can lead to ring cleavage under harsh conditions. |
Ring-Opening/Rearrangement Reactions:
Ring-opening of the imidazole core is a less common but possible transformation, usually occurring under forcing conditions or with specific reagents. For instance, photo-oxidation of certain imidazole derivatives can lead to the formation of a 1,2-dioxetane-like intermediate, which can subsequently cleave the imidazole ring. rsc.org
Rearrangement reactions in imidazole synthesis, such as those observed in the van Leusen imidazole synthesis, often involve transformations of intermediates rather than the final imidazole ring itself. researchgate.net However, under certain conditions, rearrangements involving substituents on the imidazole ring can occur. For example, a base-mediated transfer of a propargyl group from an oxygen atom to a nitrogen atom in an imidazole-fused system has been reported, leading to a skeletal rearrangement. nih.gov While not a direct rearrangement of the imidazole core, it highlights the potential for intramolecular transformations.
N-Functionalization and Quaternization Studies on the Imidazole Nitrogen Atoms
The nitrogen atoms of the imidazole ring in this compound are nucleophilic and can readily undergo functionalization reactions.
N-Functionalization:
The lone pair of electrons on the N-3 nitrogen atom is available for reaction with various electrophiles. This allows for the introduction of a wide range of functional groups, which can modulate the electronic properties and steric environment of the molecule. Common N-functionalization reactions include alkylation, acylation, and arylation. These reactions are fundamental in the synthesis of diverse imidazole-containing compounds. researchgate.netnih.gov
Quaternization:
The reaction of the imidazole nitrogen with an alkylating agent leads to the formation of a quaternary imidazolium salt. Quaternization significantly alters the properties of the imidazole ring, making it more electron-deficient and acidic. Quaternized imidazoles have found applications in various fields, including as ionic liquids and precursors for N-heterocyclic carbenes. mdpi.com The presence of the 4-fluorosulfonyloxyphenyl group may influence the rate of quaternization due to its electronic effects.
The following table outlines common N-functionalization and quaternization reactions.
| Reaction Type | Reagent | Product |
| N-Alkylation | Alkyl halide | 1-(4-Fluorosulfonyloxyphenyl)-3-alkyl-3H-imidazol-1-ium salt |
| N-Acylation | Acyl chloride, Anhydride | Acylimidazolium salt (often as an intermediate) |
| N-Arylation | Aryl halide (with catalyst) | 1-(4-Fluorosulfonyloxyphenyl)-3-aryl-3H-imidazol-1-ium salt |
| Quaternization | Methyl iodide, Dimethyl sulfate | 1-(4-Fluorosulfonyloxyphenyl)-3-methyl-3H-imidazol-1-ium salt |
Influence of the Fluorosulfonyloxy-Phenyl Group on Imidazole Ring Reactivity
The 4-fluorosulfonyloxyphenyl group exerts a significant electronic influence on the attached imidazole ring. The fluorosulfonyloxy (-OSO₂F) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine and oxygen atoms and the sulfonyl group. This electron-withdrawing effect is transmitted through the phenyl ring to the imidazole moiety.
This electronic influence has several consequences for the reactivity of the imidazole ring:
Decreased Nucleophilicity: The electron-withdrawing nature of the substituent deactivates the imidazole ring towards electrophilic attack. The lone pair of electrons on the N-3 nitrogen is less available for donation to an electrophile.
Increased Acidity: The protons on the imidazole ring, particularly at the C-2 position, become more acidic and thus more susceptible to deprotonation by a base.
Enhanced Electrophilicity of the Ring (when protonated or quaternized): While the neutral imidazole is less reactive towards nucleophiles, the corresponding imidazolium ion will be significantly more electrophilic due to the combined electron-withdrawing effects of the quaternary nitrogen and the 4-fluorosulfonyloxyphenyl group.
The fluorosulfonyloxy group itself is a reactive functional group, known to participate in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. mdpi.comresearchgate.net This allows for the covalent attachment of the entire molecule to other molecules or surfaces, providing a versatile handle for further functionalization.
Comparative Reactivity Analysis with Other Aryl Sulfonate Esters and Imidazole-1-Sulfonate Esters (Imidazylates)
A comparative analysis of the reactivity of this compound with other related compounds provides valuable insights into its chemical behavior.
Comparison with Other Aryl Sulfonate Esters:
Aryl sulfonate esters, such as tosylates and mesylates, are excellent leaving groups in nucleophilic substitution reactions. The reactivity of the sulfonate ester is influenced by the nature of the aryl group. The presence of the electron-withdrawing imidazole substituent at the para position of the phenyl ring in this compound would make the sulfonate a better leaving group compared to an unsubstituted phenyl sulfonate. However, the primary reactivity of the fluorosulfonyloxy group is often associated with SuFEx chemistry rather than simple nucleophilic displacement of the entire group.
Comparison with Imidazole-1-Sulfonate Esters (Imidazylates):
Imidazole-1-sulfonate esters, also known as imidazylates, are another class of related compounds where the sulfonyl group is directly attached to the imidazole nitrogen. These compounds are known to be effective activating agents and are used in substitution, elimination, and cross-coupling reactions. researchgate.net
The key difference in reactivity between this compound and imidazylates lies in the point of attachment of the sulfonyl group. In imidazylates, the sulfonyl group is directly bonded to the imidazole nitrogen, making the imidazole moiety a good leaving group in nucleophilic substitution reactions. In contrast, in this compound, the sulfonyl group is part of a substituent on the phenyl ring attached to the imidazole nitrogen. This structural difference leads to distinct reactivity profiles. While imidazylates are reagents for transferring the sulfonyl group or for activating a substrate by making the imidazole a leaving group, this compound acts as a scaffold where both the imidazole ring and the fluorosulfonyloxy group can undergo their characteristic reactions.
The following table provides a comparative summary of the reactivity.
| Compound | Key Reactive Site(s) | Primary Reactivity |
| This compound | Imidazole N-3, Imidazole Ring (activated), Fluorosulfonyloxy group | N-functionalization, Nucleophilic addition (activated), SuFEx reactions |
| Aryl Tosylate | Sulfonate group | Nucleophilic substitution (good leaving group) |
| Imidazole-1-sulfonate (Imidazylate) | Sulfonyl group, Imidazole ring | Activating agent (imidazole as leaving group), Sulfonylation reagent |
Mechanistic Investigations and Theoretical Studies on 1 4 Fluorosulfonyloxyphenyl Imidazole Transformations
Elucidation of Reaction Mechanisms for Key Bond-Forming and Bond-Breaking Processes
The structure of 1-(4-Fluorosulfonyloxyphenyl)imidazole suggests that its primary transformations would likely involve the cleavage of the C-O or S-O bond of the fluorosulfonyloxy group or reactions involving the imidazole (B134444) ring. A key potential reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile attacks the aromatic ring, leading to the displacement of the fluorosulfonyloxy group.
The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence involving a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies combining kinetic isotope effects and computational analyses have provided evidence that some SNAr reactions may in fact proceed through a concerted mechanism. nih.govscispace.com
In the context of this compound, a nucleophilic attack could occur at the carbon atom of the phenyl ring bonded to the oxygen of the fluorosulfonyloxy group. The fluorosulfate (B1228806) anion is a good leaving group, which would facilitate this transformation. wikipedia.org The reaction with a nucleophile (Nu⁻) could proceed as follows:
Stepwise Mechanism (Addition-Elimination):
Addition: The nucleophile attacks the ipso-carbon, forming a resonance-stabilized Meisenheimer complex.
Elimination: The fluorosulfonyloxy group departs, restoring the aromaticity of the ring.
Concerted Mechanism:
In a concerted pathway, the bond formation with the incoming nucleophile and the bond cleavage of the leaving group would occur simultaneously in a single transition state. nih.gov
The imidazole moiety itself can participate in various reactions. The nitrogen atoms in the imidazole ring possess basic properties, allowing for protonation and coordination with metal ions. cymitquimica.com The imidazole ring can also influence the reactivity of the phenyl ring through its electronic effects.
Another potential transformation is the cleavage of the aryl ether bond (Ar-O-SO₂F). Acid-catalyzed cleavage of aryl ethers typically involves protonation of the ether oxygen, followed by nucleophilic attack on the adjacent carbon. ucalgary.ca In the case of this compound, the reaction would likely proceed via nucleophilic attack on the sulfur atom of the sulfonyl group, given its electrophilicity.
Computational Chemistry Approaches for Reaction Pathway Analysis and Transition State Characterization
Computational chemistry provides powerful tools to investigate reaction mechanisms, characterize transition states, and predict reactivity. mdpi.com Density Functional Theory (DFT) is a widely used method for studying the electronic structure and energetics of molecules and reaction pathways.
For this compound, DFT calculations could be employed to:
Model Reaction Pathways: The potential energy surfaces for both stepwise and concerted SNAr mechanisms could be calculated to determine the most likely pathway. This would involve locating the transition state structures and any intermediate species, such as the Meisenheimer complex.
Characterize Transition States: The geometry and vibrational frequencies of the transition states can be calculated. The presence of a single imaginary frequency confirms a true transition state. The nature of this imaginary frequency can provide insight into the bond-forming and bond-breaking processes occurring at the transition state.
Molecular dynamics (MD) simulations can also be used to study the behavior of this compound in different solvent environments and to explore its conformational landscape. nih.gov
A computational study on related imidazole derivatives has utilized DFT to investigate local reactivity properties based on molecular orbital theory, molecular electrostatic potential (MEP), and Fukui functions to identify reactive sites for electrophilic and nucleophilic attack. researchgate.net A similar approach for this compound would be highly informative.
Kinetic Isotope Effect Studies for Rate-Determining Step Identification
Kinetic isotope effects (KIEs) are a powerful experimental tool for elucidating reaction mechanisms by providing information about the bonding changes at the transition state of the rate-determining step. wikipedia.org A KIE is the change in the reaction rate when an atom in the reactant is replaced by one of its isotopes. wikipedia.org
For the transformations of this compound, several KIE studies could be designed:
¹³C KIE at the Ipso-Carbon: Measuring the ¹²C/¹³C KIE at the carbon atom undergoing substitution in an SNAr reaction can help distinguish between a stepwise and a concerted mechanism. nih.gov A significant primary KIE would be expected if the C-O bond is being broken in the rate-determining step. In a concerted mechanism, where both bond formation and bond cleavage occur in the transition state, the magnitude of the KIE can provide insight into the symmetry of the transition state. nih.gov
¹⁸O KIE in the Leaving Group: An ¹⁶O/¹⁸O KIE on the ether oxygen of the fluorosulfonyloxy group would also be sensitive to the cleavage of the C-O bond.
Deuterium (B1214612) KIE: Secondary deuterium KIEs can be used to probe changes in hybridization at the reaction center. wikipedia.org For instance, in an SNAr reaction, a change from sp² hybridization in the reactant to sp³ in the Meisenheimer intermediate would lead to a measurable secondary KIE.
The interpretation of KIEs in SNAr reactions can be complex. For example, a fluorine KIE was used to probe the influence of steric effects on the mechanism of nucleophilic aromatic substitution, where a large KIE suggested a rate-limiting departure of the leaving group. acs.org
Understanding Electronic Structure and Reactivity Descriptors
The electronic structure of this compound governs its reactivity. The imidazole ring is an electron-rich heterocycle, while the phenyl ring is substituted with an electron-withdrawing fluorosulfonyloxy group. wikipedia.orgresearchgate.net
Reactivity Descriptors:
Computational methods can be used to calculate various reactivity descriptors that provide insight into the electronic properties and potential reactive sites of the molecule. These include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions are key indicators of reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the imidazole and phenyl rings, while the LUMO may have significant contributions from the sulfonyl group and the aromatic ring, indicating susceptibility to nucleophilic attack.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This can help predict sites for electrophilic and nucleophilic attack.
Fukui Functions: These descriptors are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.
Studies on 1-phenylimidazole (B1212854) have shown that photoexcitation can result in charge transfer from the imidazole ring (donor) to the phenyl ring (acceptor). hw.ac.uk The presence of the strongly electron-withdrawing fluorosulfonyloxy group in this compound would likely enhance this charge separation and influence the molecule's photophysical properties and reactivity.
Applications of 1 4 Fluorosulfonyloxyphenyl Imidazole As a Synthetic Intermediate and Building Block
Utility in the Construction of Complex Organic Molecules and Heterocyclic Frameworks
The imidazole (B134444) scaffold is a prevalent feature in many natural products and pharmaceutical agents. The synthesis of substituted imidazoles is a mature field of organic chemistry, with numerous methods available for their construction. The presence of the 1-phenylimidazole (B1212854) substructure in 1-(4-fluorosulfonyloxyphenyl)imidazole provides a rigid and predictable platform for the elaboration of more complex structures.
The fluorosulfonyloxy group (-OSO₂F) is an excellent leaving group, analogous to triflates and tosylates. This characteristic allows the phenyl ring to participate in a variety of cross-coupling reactions. For instance, it can serve as an electrophilic partner in palladium-catalyzed reactions such as the Suzuki, Stille, and Heck couplings. This enables the introduction of a wide range of substituents at the 4-position of the phenyl ring, including alkyl, alkenyl, and aryl groups. This versatility is crucial for the synthesis of libraries of compounds for drug discovery and materials science applications.
The imidazole ring itself can be further functionalized. The C2, C4, and C5 positions of the imidazole ring are susceptible to electrophilic substitution, allowing for the introduction of additional functional groups. This multi-faceted reactivity makes this compound a valuable precursor for the synthesis of polysubstituted heterocyclic frameworks.
Table 1: Potential Transformations of the this compound Scaffold
| Reaction Type | Reagents and Conditions | Potential Product |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 1-(4-Arylphenyl)imidazole |
| Stille Coupling | Organostannane, Pd catalyst | 1-(4-Alkyl/Arylphenyl)imidazole |
| Heck Coupling | Alkene, Pd catalyst, base | 1-(4-Alkenylphenyl)imidazole |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 1-(4-Aminophenyl)imidazole |
| Electrophilic Halogenation | NBS, NCS, NIS | 1-(4-Fluorosulfonyloxyphenyl)-halo-imidazole |
Role as an Electrophilic Partner in Carbon-Carbon Bond Formation
The formation of carbon-carbon bonds is a central theme in organic synthesis. Aryl sulfonates are well-established as effective electrophiles in a variety of C-C bond-forming reactions, and the fluorosulfonyloxy group is expected to exhibit similar or even enhanced reactivity. The strong electron-withdrawing nature of the fluorosulfonyl group makes the ipso-carbon of the phenyl ring highly susceptible to nucleophilic attack.
In the context of transition-metal-catalyzed cross-coupling reactions, the oxidative addition of a low-valent metal catalyst (e.g., Pd(0) or Ni(0)) into the C-OSO₂F bond is a key step. This generates a reactive organometallic intermediate that can then undergo transmetalation and reductive elimination to form the desired C-C bond. This reactivity profile allows this compound to be a versatile precursor for the synthesis of biaryl compounds, styrenes, and other extended π-systems that are of interest in materials science and medicinal chemistry.
Beyond metal-catalyzed reactions, the electrophilic nature of the phenyl ring could potentially be exploited in other C-C bond-forming transformations, such as Friedel-Crafts type reactions under specific conditions, although this would be less common for such an activated aryl system.
Application in the Synthesis of Diverse Functional Molecules
The ability to readily modify the this compound core through the reactions described above opens the door to the synthesis of a wide array of functional molecules. For example, the introduction of different functional groups via cross-coupling can be used to tune the electronic and photophysical properties of the molecule, making it a potential building block for organic light-emitting diodes (OLEDs), fluorescent probes, or other functional materials.
In the realm of medicinal chemistry, the 1-phenylimidazole motif is found in a number of biologically active compounds. The ability to easily diversify the substitution pattern on the phenyl ring would be highly valuable for structure-activity relationship (SAR) studies. For example, the synthesis of derivatives with different lipophilic or hydrogen-bonding characteristics could be readily achieved.
Table 2: Examples of Functional Molecules Potentially Derived from this compound
| Target Molecule Class | Synthetic Transformation | Potential Application |
| Biaryl Imidazoles | Suzuki or Stille Coupling | Liquid crystals, organic conductors |
| Stilbene-like Imidazoles | Heck Coupling | Fluorescent dyes, molecular switches |
| Arylamino-phenyl Imidazoles | Buchwald-Hartwig Amination | Hole-transport materials, pharmaceuticals |
| Alkynyl-phenyl Imidazoles | Sonogashira Coupling | Molecular wires, functional polymers |
Development of Novel Reagents and Methodologies in Organic Synthesis
The unique reactivity of the fluorosulfonyloxy group could also be harnessed in the development of new synthetic methodologies. For instance, its high reactivity could allow for couplings to occur under milder conditions or with a broader range of coupling partners than traditional aryl halides or triflates. This could lead to the development of more efficient and sustainable synthetic routes to valuable compounds.
Furthermore, the imidazole moiety itself can act as a ligand for transition metals or as a directing group in C-H activation reactions. The combination of a reactive leaving group on the phenyl ring and the coordinating ability of the imidazole nitrogen could be exploited in novel tandem or cascade reactions, allowing for the rapid construction of molecular complexity from a simple starting material. The development of such methodologies would be a significant contribution to the field of organic synthesis.
Advanced Analytical and Spectroscopic Characterization Methodologies for Research on 1 4 Fluorosulfonyloxyphenyl Imidazole
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules in solution. oup.com For 1-(4-fluorosulfonyloxyphenyl)imidazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework by probing the chemical environment of the hydrogen, carbon, and fluorine nuclei, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number and connectivity of hydrogen atoms. For the imidazole (B134444) ring, three distinct signals are expected in the aromatic region. rsc.org The proton at the C2 position typically appears as a singlet, while the protons at the C4 and C5 positions appear as distinct signals, often as doublets or triplets depending on the solvent and concentration, showing characteristic small coupling constants. rsc.orghmdb.ca The 4-fluorosulfonyloxyphenyl group gives rise to a classic AA'BB' system, appearing as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The imidazole ring is expected to show three signals: one for the C2 carbon and two for the C4 and C5 carbons. nih.gov The phenyl ring will exhibit four distinct signals: two for the protonated carbons and two for the quaternary carbons (C1' and C4'), which are attached to the imidazole nitrogen and the sulfonyloxy group, respectively. nih.gov
¹⁹F NMR Spectroscopy: Given the presence of a fluorosulfonyl group, ¹⁹F NMR is a crucial technique. wikipedia.org It provides information about the chemical environment of the fluorine atom. rsc.org A single resonance is expected for the fluorine atom in the -SO₂F group. The chemical shift of this signal is highly sensitive to the electronic environment and can confirm the integrity of the fluorosulfonyl moiety. wikipedia.orgspectrabase.comnih.gov The large chemical shift dispersion in ¹⁹F NMR makes it an excellent probe for structural analysis. wikipedia.orgbiophysics.org
Predicted NMR Data for this compound Predicted chemical shifts (δ) are in ppm relative to a standard (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F) and are based on typical values for similar structural motifs.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| Imidazole H2 | ~7.8 - 8.2 | Singlet | |
| Imidazole H4/H5 | ~7.2 - 7.6 | Multiplet | Two distinct signals expected |
| Phenyl H2'/H6' | ~7.5 - 7.9 | Doublet | Protons ortho to the imidazole group |
| Phenyl H3'/H5' | ~7.3 - 7.7 | Doublet | Protons ortho to the -OSO₂F group |
| ¹³C NMR | |||
| Imidazole C2 | ~135 - 140 | ||
| Imidazole C4/C5 | ~117 - 130 | Two distinct signals expected | |
| Phenyl C1' | ~135 - 140 | Carbon attached to imidazole | |
| Phenyl C2'/C6' | ~120 - 125 | ||
| Phenyl C3'/H5' | ~128 - 132 | ||
| Phenyl C4' | ~148 - 153 | Carbon attached to -OSO₂F | |
| ¹⁹F NMR | |||
| -SO₂F | +40 to +70 | Singlet |
Mass Spectrometry Techniques (e.g., ESI-MS, GC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. slideshare.net
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. In positive ion mode, this compound is expected to show a prominent protonated molecular ion peak [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, allowing for the determination of the elemental composition with high accuracy.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the compound must be sufficiently volatile and thermally stable. gdut.edu.cn Derivatization might be necessary for certain imidazole compounds to improve their chromatographic properties. gdut.edu.cn Electron Ionization (EI) is a high-energy technique that results in extensive fragmentation, providing a characteristic "fingerprint" for the molecule. libretexts.org
The expected fragmentation of this compound would likely involve cleavage at the most labile bonds. Key fragmentation pathways could include:
Loss of the fluorosulfonyl group radical (•SO₂F) or sulfur dioxide and fluorine.
Cleavage of the C-O bond, separating the phenyl and sulfonyl fluoride (B91410) moieties.
Fission of the N-C bond between the imidazole and phenyl rings.
Fragmentation of the imidazole ring itself.
Predicted Mass Spectrometry Data for this compound Molecular Formula: C₉H₇FN₂O₃S, Molecular Weight: 242.23 g/mol
| Ion | m/z (predicted) | Identity |
| [M+H]⁺ | 243.02 | Protonated molecular ion |
| [M]⁺• | 242.02 | Molecular ion (in EI-MS) |
| [M-SO₂F]⁺ | 159.06 | Loss of the fluorosulfonyl group |
| [C₆H₅O]⁺ | 93.03 | Phenoxy cation |
| [C₉H₇N₂O]⁺ | 175.06 | Fragment from C-O bond cleavage |
| [C₃H₃N₂]⁺ | 67.03 | Imidazole ring fragment |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.org These two techniques are often complementary.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Key expected absorption bands for this compound include:
S=O Stretching: The sulfonyl group will exhibit strong, characteristic asymmetric and symmetric stretching vibrations. cdnsciencepub.comacs.org
S-F Stretching: A strong absorption band corresponding to the stretching of the sulfur-fluorine bond is expected.
Aromatic C=C and C-H Stretching: The phenyl and imidazole rings will show multiple bands in the regions typical for aromatic C=C and C-H stretching.
C-N and C-O Stretching: Vibrations associated with the C-N bonds of the imidazole ring and the C-O-S linkage will also be present.
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Raman spectroscopy would be useful for observing the symmetric vibrations of the aromatic rings and the S=O group, which might be weak in the IR spectrum. ias.ac.in
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| Aromatic C-H | Stretching | 3000 - 3150 | Medium-Weak |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong |
| S=O | Asymmetric Stretching | 1380 - 1420 | Strong |
| S=O | Symmetric Stretching | 1180 - 1220 | Strong |
| C-O | Stretching | 1150 - 1200 | Strong |
| C-N (Imidazole) | Stretching | 1250 - 1350 | Medium |
| S-F | Stretching | 800 - 880 | Strong |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, one can obtain detailed information about bond lengths, bond angles, and torsion angles.
For this compound, a single-crystal X-ray diffraction study would provide unambiguous confirmation of its molecular structure. It would reveal:
The precise geometry of both the imidazole and the 4-fluorosulfonyloxyphenyl rings.
The conformation of the molecule, particularly the dihedral angle between the planes of the two aromatic rings.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-π stacking, which govern the crystal packing.
As of the current research, no publicly available crystal structure data for this compound has been reported. The successful application of this technique is contingent upon the ability to grow single crystals of suitable size and quality.
Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating components of a mixture and are therefore vital for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of organic compounds. nih.gov For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. researchgate.net
Stationary Phase: A C18 or C8 silica-based column is typically used.
Mobile Phase: A mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be employed, likely using a gradient elution to ensure good separation. google.com
Detection: A UV detector would be suitable, as the aromatic rings will absorb strongly in the UV region. HPLC can be used to determine the purity of the final product by quantifying the area of the main peak relative to any impurity peaks. It is also an excellent tool for monitoring reaction progress by analyzing aliquots of the reaction mixture over time. libretexts.orggoogle.com
Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase. scispace.com
Stationary Phase: A capillary column with a non-polar or moderately polar stationary phase (e.g., polysiloxane-based) would be appropriate. researchgate.netresearchgate.net
Carrier Gas: An inert gas like helium or nitrogen is used.
Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. gdut.edu.cn GC is highly effective for assessing the presence of volatile impurities. The thermal stability of this compound would need to be considered to avoid degradation in the heated injector or column. gdut.edu.cn
Future Research Directions and Challenges in 1 4 Fluorosulfonyloxyphenyl Imidazole Chemistry
Exploration of Novel Reactivity Modes and Catalytic Systems
The future of 1-(4-Fluorosulfonyloxyphenyl)imidazole chemistry is intrinsically linked to the discovery of new ways it can react and the development of catalysts to control these reactions. While its role in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry is established, there is considerable potential for uncovering unconventional reactivity. researchgate.netimperial.ac.uk
Current research has shown that arylsulfonyl imidazoles can function as "tempered electrophiles," offering a balance of stability and reactivity that is particularly useful in complex environments like cell proteomes. nih.gov A key area of future exploration involves moving beyond the typical fluoride exchange pathway. Recent studies on sulfonyl fluorides have revealed unconventional leaving group capabilities of the entire SO2F group in reactions like Suzuki–Miyaura couplings. imperial.ac.uk Investigating whether this compound can participate in similar transition-metal-catalyzed cross-coupling reactions would significantly broaden its synthetic applications.
Another promising avenue is the exploration of radical-based transformations. The development of cationic imidazolium (B1220033) fluorosulfonate reagents that can generate the highly active fluorosulfonyl radical (·SO2F) under photocatalytic conditions opens up new possibilities. nih.gov Applying this concept to this compound could enable novel fluorosulfonylations of alkenes and other unsaturated systems.
The development of new catalytic systems is paramount to unlocking these reactivity modes. Research into bifunctional catalysts, such as those combining a nucleophilic imidazole (B134444) moiety with a polyether backbone, has shown success in other areas like phosphorylation and could be adapted for reactions involving sulfonyl imidazoles. rsc.org Furthermore, designing heterogeneous catalysts, like iron(III) chloride on a silica (B1680970) support (FeCl3/SiO2), could offer mild, solvent-free conditions for reactions involving the imidazole core, enhancing efficiency and recyclability. nih.gov
| Research Area | Potential Reactivity Mode | Enabling Catalytic System |
| Cross-Coupling | SO2F group as a leaving group | Transition-metal catalysts (e.g., Palladium, Nickel) |
| Radical Chemistry | Generation of ·SO2F radical | Photocatalytic systems, redox-active reagents |
| Functionalization | Cooperative catalysis | Bifunctional catalysts, phase-transfer catalysts |
| Green Synthesis | Multi-component reactions | Recyclable heterogeneous catalysts (e.g., FeCl3/SiO2) nih.gov |
Integration with Automated Synthesis and Flow Chemistry Methodologies
The translation of novel chemical reactions from laboratory-scale discovery to industrial application increasingly relies on modern synthesis technologies. Integrating the chemistry of this compound with automated synthesis and continuous flow methodologies presents a significant area for future development.
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, time), improved efficiency, and easier scalability. nih.gov For reactions involving potentially hazardous reagents or intermediates, such as the use of sulfuryl fluoride gas in the synthesis of the parent compound, flow reactors provide a much safer environment. nih.govresearchgate.net The synthesis of various heterocyclic compounds, including imidazoles and pyrazoles, has been successfully demonstrated in continuous flow systems, often leading to reduced reaction times and higher yields. nih.govnih.gov Future work should focus on developing a continuous flow process for the synthesis of this compound itself and its subsequent reactions.
Automated synthesis platforms, which combine robotic handling with in-line analysis and self-optimization algorithms, are revolutionizing chemical discovery. researchgate.net These systems can rapidly screen reaction conditions to find optimal parameters for yield and purity. Developing a fully automated synthesis of molecules using this compound as a key building block, similar to what has been achieved for complex radiopharmaceuticals like [18F]fluoromisonidazole, would accelerate the discovery of new chemical entities. nih.govresearchgate.net This streamlined approach facilitates remote synthesis and allows for the rapid generation of compound libraries for screening purposes. nih.gov
Table of Potential Advantages of Flow Chemistry Integration:
| Feature | Advantage in the Context of this compound Chemistry |
| Safety | Safe handling of hazardous reagents like sulfuryl fluoride (SO2F2). nih.gov |
| Control | Precise management of reaction temperature and time for selective transformations. |
| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. nih.gov |
| Efficiency | Reduced reaction times and potential for higher yields compared to batch processes. researchgate.net |
Design of Analogues with Tunable Reactivity for Specific Synthetic Demands
The core structure of this compound provides a versatile scaffold that can be systematically modified to create analogues with fine-tuned reactivity. The imidazole group itself is a "tunable nucleofuge," meaning its ability to act as a leaving group can be adjusted through chemical modification. nih.gov For example, alkylation of the distal nitrogen atom can activate the imidazole, making it a better leaving group, though this can sometimes lead to instability. nih.gov
Future research will focus on the rational design of analogues to meet specific synthetic challenges. This involves modifying both the phenyl and imidazole rings. For instance, adding electron-withdrawing or electron-donating groups to the phenyl ring can alter the electrophilicity of the sulfur center, thereby modulating the reactivity of the fluorosulfonyl group. This allows for the creation of reagents that are more or less reactive, depending on the target application.
The design of hybrid molecules is another promising direction. By incorporating other pharmacophores or functional groups into the this compound scaffold, new molecules with unique properties can be created. nih.gov This approach has been used to develop novel imidazole derivatives with potential applications as anti-cytokine agents and anticancer therapeutics. nih.govnih.gov For example, based on the pharmacophore of known inhibitors, researchers have designed new imidazole structures to optimize physicochemical properties and biological activity. nih.govbrieflands.com This design-led approach could yield specialized reagents for bioconjugation, materials science, or drug discovery.
Development of Environmentally Benign and Resource-Efficient Synthetic Routes
A significant challenge in modern chemistry is the development of synthetic methods that are both effective and environmentally sustainable. Future research on this compound must prioritize the creation of "green" and resource-efficient synthetic routes.
This involves several key strategies. One is the use of greener solvents or, ideally, solvent-free reaction conditions. nih.gov Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are inherently more efficient as they reduce the number of synthetic steps, minimize waste, and save energy. researchgate.net The synthesis of substituted imidazoles has been successfully achieved using MCRs under mild conditions. nih.govresearchgate.net
The use of recyclable catalysts is another cornerstone of green chemistry. Nano-catalysts, such as zinc oxide nanoparticles (ZnO-NPs), have been shown to be effective for the synthesis of benzimidazole (B57391) derivatives, offering high yields, short reaction times, and the ability to be recovered and reused. mdpi.com Similarly, developing heterogeneous catalysts for the synthesis and functionalization of this compound would reduce waste associated with catalyst removal and purification. nih.gov
Finally, improving atom economy—the measure of how efficiently atoms from the starting materials are incorporated into the final product—is crucial. This involves designing synthetic pathways that minimize the formation of by-products. researchgate.net By focusing on these principles, the environmental footprint of producing and using this compound and its derivatives can be significantly reduced.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
